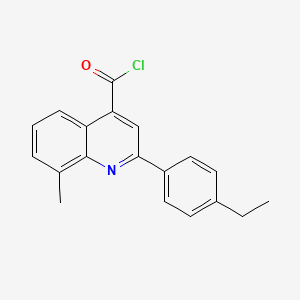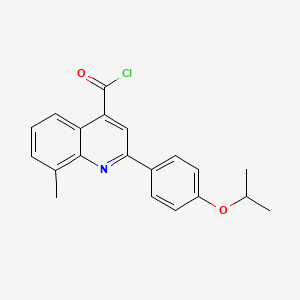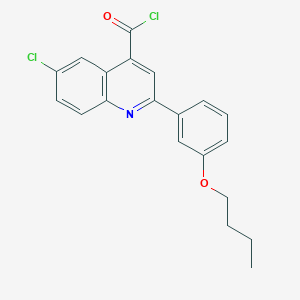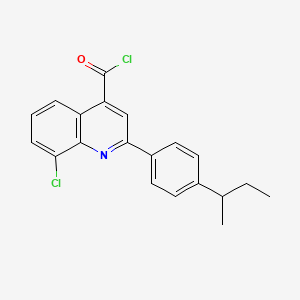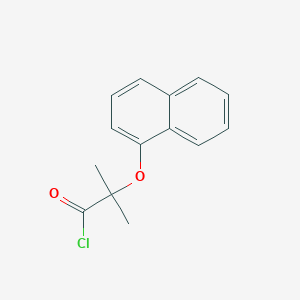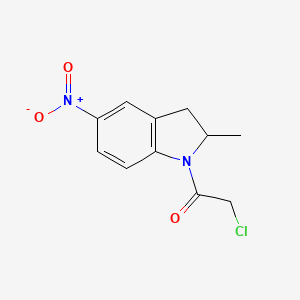
1-(Chloroacetyl)-2-methyl-5-nitroindoline
Overview
Description
“1-(Chloroacetyl)-2-methyl-5-nitroindoline” is a complex organic compound. It contains a chloroacetyl group, a methyl group, and a nitro group attached to an indoline ring. Indoline is a heterocyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The chloroacetyl group is an acyl group derived from chloroacetic acid . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . For instance, the reaction of L-proline with chloroacetyl chloride followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another method involves N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride, to give chloroacetamides .Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be elucidated using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses can reveal diverse structure arrangements for the products . Molecular structure optimization can be performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis
The chemical reactions involving “1-(Chloroacetyl)-2-methyl-5-nitroindoline” could be complex due to the presence of multiple reactive groups. For instance, the chloroacetyl group can undergo nucleophilic substitution reactions . The nitro group can participate in reduction reactions to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be determined using various analytical techniques. For instance, chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor . It’s very toxic by inhalation and corrosive to metals and tissue .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Activities
1-(Chloroacetyl)-2-methyl-5-nitroindoline derivatives have demonstrated significant antimicrobial, anti-inflammatory, and antinociceptive activities. Compounds related to this chemical, such as 5-nitroindolin-2-ones and their derivatives, have shown high antibacterial and antifungal activities against various strains of Gram-positive and Gram-negative bacteria, yeast, and mold fungi. Furthermore, certain derivatives exhibited considerable anti-inflammatory and antinociceptive effects, comparable to reference drugs like indomethacin and morphine (Bassyouni et al., 2012).
Photochemical Studies
1-(Chloroacetyl)-2-methyl-5-nitroindoline and its analogs have been utilized in photochemical studies, particularly in investigating the photolysis of 1-acyl-7-nitroindolines. These studies explored the effects of different substituents on photolysis efficiency in aqueous solutions. The findings provide insights into the mechanisms of photorelease of carboxylic acids from these compounds, which are useful in photolabile protecting groups and photoactivated carboxylates release (Papageorgiou et al., 2005).
Solvatochromic Probes
The molecule 1-methyl-5-nitroindoline, closely related to 1-(Chloroacetyl)-2-methyl-5-nitroindoline, has been used as a solvatochromic probe to detect structural changes in liquid water with temperature. This application highlights its potential in understanding the dynamic properties of water and other solvents at varying temperatures (Catalán & del Valle, 2018).
Synthesis and Transformation Studies
Various studies have been conducted on the synthesis and transformation of compounds related to 1-(Chloroacetyl)-2-methyl-5-nitroindoline. For instance, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates by nitration of indoline-2-carboxylic acid provides valuable insights into the chemical transformations and potential applications of these compounds in pharmaceuticals and other industries (Lavrenov et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-7-4-8-5-9(14(16)17)2-3-10(8)13(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTTUALPAYCGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-2-methyl-5-nitroindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



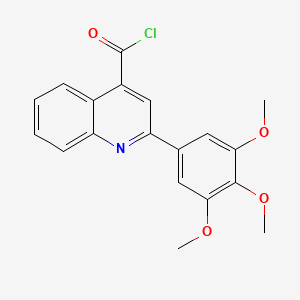
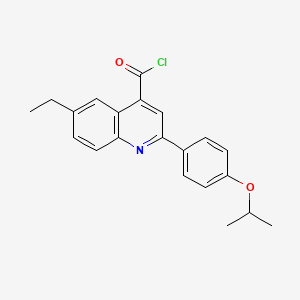
![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
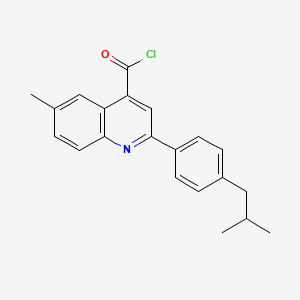
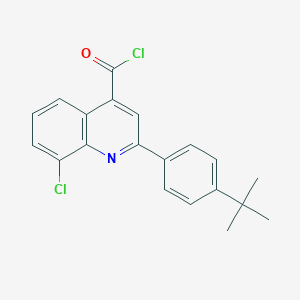
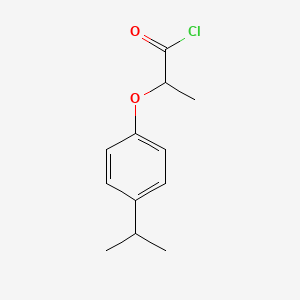
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
